Otilonium bromide is synthesized from various organic compounds, primarily derived from benzoic acid derivatives. Its classification falls under the category of smooth muscle relaxants and antispasmodics, making it a valuable therapeutic agent in gastroenterology.
The synthesis of otilonium bromide involves several steps that can be optimized for industrial production. A notable method includes the reaction of o-octanoxy benzoic acid with chloroformate to yield a mixed acid anhydride, which is then condensed with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. This intermediate is subsequently reacted with diethylaminoethyl chloride to produce N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to yield otilonium bromide .
Key parameters for this synthesis include:
The molecular structure of otilonium bromide can be represented by its chemical formula, . The compound features a quaternary ammonium structure, which is essential for its pharmacological activity. Recent studies have identified a new polymorphic form of otilonium bromide, enhancing its stability and solubility characteristics .
Otilonium bromide participates in various chemical reactions primarily involving nucleophilic substitutions due to its quaternary ammonium nature. The synthesis pathway outlined earlier highlights key reactions such as:
These reactions are significant in modifying the compound's structure for enhanced therapeutic efficacy or stability.
The mechanism of action of otilonium bromide involves antagonism at muscarinic receptors within the gastrointestinal tract, leading to muscle relaxation. This action reduces spasms and hypermotility, providing symptomatic relief in conditions like irritable bowel syndrome.
Otilonium bromide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | Approximately 220°C |
pH Range | Neutral (around 7) |
Storage Conditions | Cool, dry place away from light |
Otilonium bromide's primary application lies in the treatment of functional gastrointestinal disorders. Its antispasmodic properties make it effective for:
Otilonium Bromide exerts significant spasmolytic effects through dual blockade of voltage-gated calcium channels. It preferentially inhibits L-type calcium channels (Cav1.2) in gastrointestinal smooth muscle cells, reducing calcium influx essential for excitation-contraction coupling. Studies report a half-maximal inhibitory concentration (IC₅₀) of 1–3 μM for L-type channels in human colonic smooth muscle, attenuating depolarization-induced contractions [1] [5].
Concurrently, Otilonium Bromide reversibly blocks T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) in transfected HEK293 cells. It exhibits subtype-specific affinity:
T-type channel inhibition disrupts slow-wave propagation by interstitial cells of Cajal, decoupling electrical pacemaking from smooth muscle contraction. Unlike selective L-type blockers (e.g., nifedipine), Otilonium Bromide’s dual channel antagonism provides broader suppression of pathological motility [1] [8].
Table 1: Calcium Channel Inhibition Profile of Otilonium Bromide
Channel Type | Subunits | IC₅₀ (μM) | Functional Consequence |
---|---|---|---|
L-type | Cav1.2 | 1.0–3.0 | Reduces calcium-dependent smooth muscle contraction |
T-type | Cav3.3 | 0.3 | Slows inactivation kinetics; disrupts pacemaker activity |
T-type | Cav3.1 | 1.7 | Modulates slow-wave propagation |
T-type | Cav3.2 | 3.1 | Minimally affected |
Otilonium Bromide antagonizes muscarinic receptors, particularly the M3 subtype dominating gastrointestinal smooth muscle and epithelial secretory cells. Binding assays reveal sub-micromolar affinity for M3 receptors (IC₅₀ = 880 nM in human colonic crypts), inhibiting acetylcholine-induced calcium mobilization and fluid secretion [3] [6].
In rat distal colon, chronic stress increases choline acetyltransferase expression in myenteric neurons and amplifies electrically evoked cholinergic contractions. Otilonium Bromide normalizes these responses by:
Receptor profiling confirms competitive antagonism at M1, M2, M4, and M5 subtypes, but functional relevance is highest for M3-mediated contractility and secretion. This specificity minimizes systemic anticholinergic effects despite high intestinal concentrations [6] [9].
Table 2: Muscarinic Receptor Binding Affinities of Otilonium Bromide
Receptor Subtype | IC₅₀ (nM) | Primary Tissue Localization | Functional Role |
---|---|---|---|
M3 | 880 | Smooth muscle; colonic crypts | Contraction; fluid secretion |
M2 | 1,220 | Cardiac muscle; enteric neurons | Modulates neuronal excitability |
M1 | 780 | Central neurons | Cognitive function (minimal GI relevance) |
M4 | 950 | Central neurons | Motor control (minimal GI relevance) |
M5 | 820 | Cerebral vasculature | Vasodilation (minimal GI relevance) |
Otilonium Bromide targets tachykinin receptors, with pronounced activity at neurokinin-2 receptors. In human colonic smooth muscle, it inhibits neurokinin A-induced contractions by blocking NK2 receptors (IC₅₀ = 1.2 μM) and reduces receptor internalization—a key process in sustained hypermotility. Immunohistochemical studies demonstrate that 10 μM Otilonium Bromide decreases agonist-driven NK2 internalization from 77% to 35% of smooth muscle cells [5] [7].
Though less potent at neurokinin-1 receptors, Otilonium Bromide indirectly modulates NK1 signaling by:
This multi-receptor engagement disrupts tachykinin-mediated neurogenic inflammation, motility dysregulation, and pain sensitization—features central to irritable bowel syndrome pathophysiology [7] [10].
The therapeutic efficacy of Otilonium Bromide arises from concurrent modulation of calcium channels, muscarinic receptors, and tachykinin pathways:
Calcium-centric synergism: L/T-type channel blockade reduces extracellular Ca²⁺ influx, while muscarinic antagonism limits intracellular Ca²⁺ release from sarcoplasmic reticulum. This dual action potently suppresses calcium transients in smooth muscle [1] [8].
Neuronal-glial integration: By presynaptically inhibiting acetylcholine and substance P release from enteric neurons, and postsynaptically blunting M3/NK2 signaling, Otilonium Bromide decouples neural drive from muscular contraction [5] [9].
Functional selectivity: The compound’s quaternary ammonium structure confines activity to the gastrointestinal lumen, enabling high local concentrations (up to 100 μM in colonic tissue) without systemic absorption. This facilitates simultaneous engagement of all three targets [8] [10].
Table 3: Integrated Mechanisms of Smooth Muscle Relaxation
Target | Primary Effect | Secondary Interactions | Net Physiological Outcome |
---|---|---|---|
L-type Ca²⁺ channels | Reduces voltage-gated Ca²⁺ entry | Potentiates T-type channel blockade | Abolishes strong phasic contractions |
M3 receptors | Inhibits acetylcholine-induced Ca²⁺ release | Limits secretory activity in crypts | Reduces motility and diarrheal symptoms |
NK2 receptors | Blocks neurokinin A-induced contraction | Attenuates neurogenic inflammation | Normalizes motility patterns; reduces pain |
In human studies, this triple mechanism translates to 40–60% reductions in spontaneous colonic contractions and normalized motility patterns in irritable bowel syndrome patients, confirming the superiority of multi-target engagement over selective calcium channel blockers [8] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0